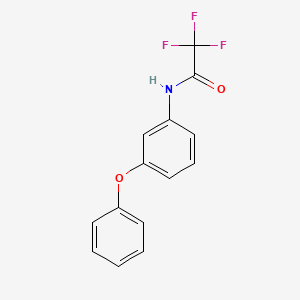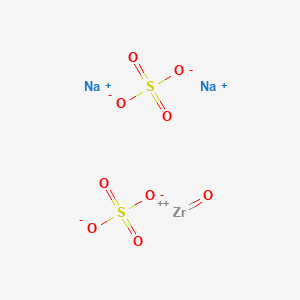
Zirconyl sodium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconyl sodium sulphate is a chemical compound that contains zirconium, sodium, and sulphate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable material in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconyl sodium sulphate can be synthesized through several methods. One common approach involves the reaction of zirconium oxychloride with sodium sulphate under controlled conditions. The reaction typically occurs in an aqueous solution, and the resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, this compound is produced by reacting zirconium compounds with sodium sulphate in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product. The compound is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconyl sodium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state zirconium compounds.
Reduction: It can be reduced to lower oxidation state zirconium compounds.
Substitution: The sulphate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium dioxide, while reduction reactions may yield zirconium hydroxide.
Applications De Recherche Scientifique
Zirconyl sodium sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zirconium compounds.
Biology: The compound is used in biological research for its antimicrobial properties and as a component in certain biochemical assays.
Medicine: this compound is explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: It is used in the production of ceramics, pigments, and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of zirconyl sodium sulphate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zirconium oxychloride
- Zirconium sulfate
- Zirconium nitrate
Uniqueness
Zirconyl sodium sulphate is unique due to its combination of zirconium, sodium, and sulphate ions, which impart specific chemical properties that are not found in other zirconium compounds. Its stability and reactivity make it particularly valuable in applications where other zirconium compounds may not be suitable.
Propriétés
Numéro CAS |
24735-35-1 |
|---|---|
Formule moléculaire |
Na2O9S2Zr |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
disodium;oxozirconium(2+);disulfate |
InChI |
InChI=1S/2Na.2H2O4S.O.Zr/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;;+2/p-4 |
Clé InChI |
WPHDGHITMACHAL-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].O=[Zr+2].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)
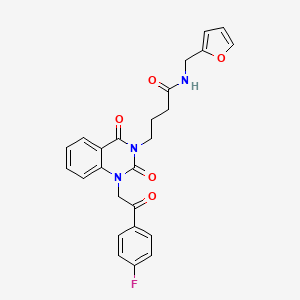

![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B14126327.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-3-yl)methyl]thiourea](/img/structure/B14126335.png)
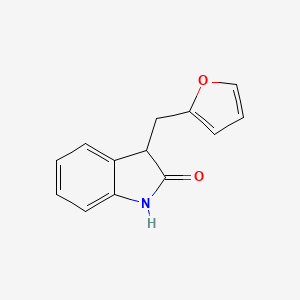
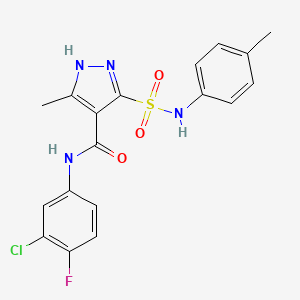
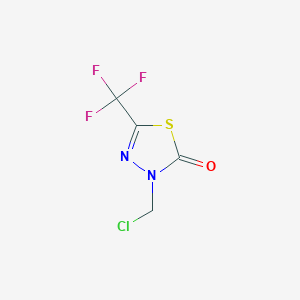
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)
![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
